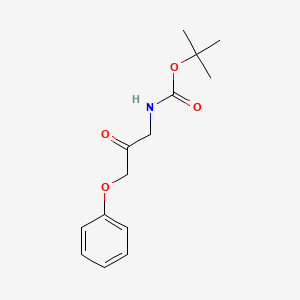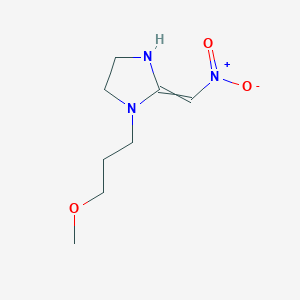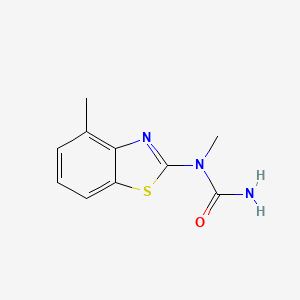
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.309 g/mol . This compound is known for its unique structure, which includes a phenoxy group and a carbamic acid ester. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-oxo-3-phenoxypropylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various esters or amides.
Scientific Research Applications
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenoxy group and the ester moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2-oxo-3-phenoxypropyl)-, methyl ester
- Carbamic acid, (2-oxo-3-phenoxypropyl)-, ethyl ester
- Carbamic acid, (2-oxo-3-phenoxypropyl)-, propyl ester
Uniqueness
Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. These differences make it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
313657-48-6 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-(2-oxo-3-phenoxypropyl)carbamate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-11(16)10-18-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,15,17) |
InChI Key |
HBXQIZQYWNFDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B12586313.png)
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)






![3-Bromo-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B12586356.png)



